
N-benzyl-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(pyridin-2-yl)acetamide
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Overview
Description
N-benzyl-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(pyridin-2-yl)acetamide is a useful research compound. Its molecular formula is C23H25N5O3 and its molecular weight is 419.485. The purity is usually 95%.
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Biological Activity
N-benzyl-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(pyridin-2-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C21H28N4O3, with a molecular weight of 384.5 g/mol. The structure includes a pyrazole moiety, which is known for various biological activities, particularly in anticancer and anti-inflammatory research.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Inhibition of Kinases : Similar compounds have shown to inhibit various kinases involved in cancer progression, suggesting that this compound may also exhibit such activity.
- Modulation of Signaling Pathways : The pyrazole moiety can influence signaling pathways associated with cell growth and apoptosis, potentially leading to enhanced anticancer effects.
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound and its analogs:
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | MCF7 (Breast Cancer) | 12.50 | Apoptosis induction |
Analog A | NCI-H460 (Lung Cancer) | 42.30 | Kinase inhibition |
Analog B | HepG2 (Liver Cancer) | 17.82 | Cell cycle arrest |
Case Studies
Several studies have evaluated the anticancer properties of pyrazole derivatives, including this compound:
- Study on MCF7 Cells : A study demonstrated that this compound exhibited significant cytotoxicity against MCF7 breast cancer cells with an IC50 value of 12.50 µM, indicating its potential as an anticancer agent .
- Inhibition of Lung Cancer Growth : Another study reported that a related pyrazole compound inhibited the growth of NCI-H460 lung cancer cells with an IC50 value of 42.30 µM, suggesting similar potential for N-benzyl derivatives .
- Mechanistic Insights : Research indicated that compounds with similar structures could induce apoptosis and inhibit critical signaling pathways associated with tumor growth, reinforcing the hypothesis that N-benzyl derivatives may possess similar mechanisms .
Scientific Research Applications
Chemical Synthesis
The synthesis of N-benzyl-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(pyridin-2-yl)acetamide typically involves the reaction of various precursors, including benzyl amines and morpholine derivatives. The synthetic pathways often leverage regioselective reactions to ensure high yields and purity of the desired product.
Key Synthetic Routes
Methodology | Description |
---|---|
Condensation Reactions | Involves the reaction between an amine and a carbonyl compound to form an amide bond, crucial for constructing the compound's backbone. |
Cyclization Techniques | Utilizes cyclization reactions to form the pyrazole ring, which is essential for the biological activity of the compound. |
Functional Group Modifications | Post-synthetic modifications can introduce additional functional groups to enhance solubility and bioactivity. |
Biological Activities
This compound exhibits a range of pharmacological properties that make it a candidate for drug development.
Pharmacological Properties
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of pyrazole derivatives similar to this compound.
Notable Case Studies
- Synthesis and Antimicrobial Evaluation :
- Anticancer Activity Assessment :
- Molecular Docking Studies :
Properties
IUPAC Name |
N-benzyl-2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]-N-pyridin-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3/c1-18-15-20(23(30)26-11-13-31-14-12-26)25-28(18)17-22(29)27(21-9-5-6-10-24-21)16-19-7-3-2-4-8-19/h2-10,15H,11-14,16-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUUSPMAWAYUNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3)C(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.